molecular formula C12H9BrFNO B1527223 3-Bromo-4-(3-fluorophenoxy)aniline CAS No. 1250486-42-0

3-Bromo-4-(3-fluorophenoxy)aniline

Cat. No. B1527223
M. Wt: 282.11 g/mol
InChI Key: FBFGGBXVGHNBEL-UHFFFAOYSA-N
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Description

3-Bromo-4-(3-fluorophenoxy)aniline, also known as BFA, is an organic compound composed of a bromine atom, a phenoxy group, and a fluorine atom. It is an important intermediate in the synthesis of many pharmaceuticals, pesticides, and other organic compounds. BFA has a wide range of applications in the scientific research field, and is used in a variety of laboratory experiments.

Mechanism Of Action

3-Bromo-4-(3-fluorophenoxy)aniline acts as a nucleophilic reagent in the synthesis of organic compounds. It is an electron-rich species, and can react with electrophilic species to form a new molecule. 3-Bromo-4-(3-fluorophenoxy)aniline can also act as a catalyst in the synthesis of organic compounds, and can be used to activate or deactivate other molecules.

Biochemical And Physiological Effects

3-Bromo-4-(3-fluorophenoxy)aniline has not been found to have any adverse biochemical or physiological effects. It is not toxic, and is not known to be carcinogenic. 3-Bromo-4-(3-fluorophenoxy)aniline is not known to interact with any other molecules, and is not known to have any adverse effects on the environment.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-Bromo-4-(3-fluorophenoxy)aniline in laboratory experiments is its low cost and availability. 3-Bromo-4-(3-fluorophenoxy)aniline is easily synthesized and is widely available. It is also relatively easy to handle and store, and is not known to be toxic. The main limitation of using 3-Bromo-4-(3-fluorophenoxy)aniline in laboratory experiments is its reactivity. 3-Bromo-4-(3-fluorophenoxy)aniline is an electron-rich species, and can react with other molecules to form new compounds. This can lead to unwanted side reactions and can complicate the experiment.

Future Directions

The future of 3-Bromo-4-(3-fluorophenoxy)aniline in scientific research is promising. 3-Bromo-4-(3-fluorophenoxy)aniline can be used in the synthesis of new materials, such as polymers, which can be used in biomedical applications. 3-Bromo-4-(3-fluorophenoxy)aniline can also be used in the synthesis of peptides and fluorescent probes, which can be used in drug discovery and development. Additionally, 3-Bromo-4-(3-fluorophenoxy)aniline can be used in the synthesis of new organic compounds, which can be used in the development of new drugs and therapies. Finally, 3-Bromo-4-(3-fluorophenoxy)aniline can be used in the synthesis of new catalysts, which can be used to activate or deactivate other molecules.

Scientific Research Applications

3-Bromo-4-(3-fluorophenoxy)aniline has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of new materials, such as polymers, which can be used in biomedical applications. 3-Bromo-4-(3-fluorophenoxy)aniline is used in the synthesis of peptides, which can be used in drug discovery and development. 3-Bromo-4-(3-fluorophenoxy)aniline is also used in the synthesis of fluorescent probes, which can be used in imaging studies.

properties

IUPAC Name

3-bromo-4-(3-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-11-7-9(15)4-5-12(11)16-10-3-1-2-8(14)6-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFGGBXVGHNBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(3-fluorophenoxy)aniline

CAS RN

1250486-42-0
Record name 3-bromo-4-(3-fluorophenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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